Sorgolactone
Overview
Description
Sorgolactone is a member of the strigolactone family, a group of carotenoid-derived phytohormones. These compounds play a crucial role in plant growth regulation and rhizosphere signaling. This compound, like other strigolactones, is exuded by plant roots and serves as a signaling molecule to attract beneficial arbuscular mycorrhizal fungi and, unfortunately, parasitic plants such as Striga and Orobanche species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sorgolactone typically involves the preparation of an ABC scaffold, followed by selective oxidation of either the A-ring or B-ring to produce strigol or orobanchol type precursors . Further modification, such as the oxidation of the hydroxymethyl group followed by decarboxylation, results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemistry. The process often involves the use of controlled temperature and organic modifiers like acetonitrile or acetone to improve stability and purity during extraction from plant tissues .
Chemical Reactions Analysis
Types of Reactions: Sorgolactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Sorgolactone has several applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of strigolactones.
Mechanism of Action
Sorgolactone exerts its effects by interacting with specific receptors in plants. It initiates signaling networks by interacting with other phytohormones such as ethylene, auxin, cytokinin, and abscisic acid . The compound’s mechanism involves the detachment of the D-ring by enzymes, forming a hydroxyl butenolide structure that induces changes in receptor shape, initiating biochemical reactions and signal transduction pathways .
Comparison with Similar Compounds
Strigol: The first identified strigolactone, known for its role in stimulating Striga seed germination.
Orobanchol: Another strigolactone with similar signaling functions.
Sorgomol: A closely related compound with similar biological activities
Uniqueness of Sorgolactone: this compound is unique due to its specific stereochemical structure, which is crucial for its high bioactivity. Synthetically prepared stereoisomers of this compound exhibit high bioactivity only when their stereochemical structure matches that of natural this compound .
Biological Activity
Sorgolactone, a member of the strigolactone family, is a plant hormone that plays a crucial role in various biological processes, particularly in plant interactions with mycorrhizal fungi and parasitic plants. This article explores the biological activities of this compound, its mechanisms of action, and its implications in agricultural practices.
Overview of this compound
This compound is structurally classified as a strigolactone, which are phytohormones known for their involvement in regulating plant growth and development. These compounds are primarily produced in the roots of plants and are exuded into the rhizosphere, where they serve multiple ecological functions.
1. Germination Stimulation
This compound is recognized for its ability to stimulate the germination of seeds from parasitic plants such as Striga and Orobanche. The germination response varies significantly among different species, indicating a complex interaction between the strigolactones and the specific receptors present in these parasitic plants. For instance, Striga hermonthica shows high sensitivity to various stereoisomers of strigolactones, including this compound, while Striga gesnerioides exhibits a more selective response .
2. Mycorrhizal Fungi Activation
In addition to stimulating parasitic plant germination, this compound plays a vital role in activating arbuscular mycorrhizal (AM) fungi. It enhances spore germination and hyphal branching at extremely low concentrations (as low as ), which is critical for establishing symbiotic relationships between plants and fungi . This interaction not only aids nutrient uptake for the host plant but also influences fungal respiration and mitochondrial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Research has identified key structural features that enhance its activity:
- C-D Ring Moiety : Essential for germination stimulation.
- Hydroxyl Groups : The presence of hydroxyl groups on the molecule significantly increases its effectiveness; compounds with multiple hydroxyl groups often show enhanced activity compared to their acetylated counterparts .
- Stereochemistry : The stereochemical configuration at specific sites on the molecule plays a crucial role in determining its biological effects. For example, variations in stereochemistry can lead to differing responses in parasitic plants .
Case Study 1: Host Specificity
A study examining the host specificity of broomrape species revealed that different strigolactones, including this compound, elicit varying germination responses based on their stereochemistry. This specificity has implications for managing crop resistance against these parasitic weeds through selective breeding or genetic modification to alter strigolactone profiles in crops .
Case Study 2: Agricultural Implications
Research conducted on sorghum varieties demonstrated that those with lower levels of strigolactones (such as this compound) exhibited reduced parasitization by Striga. This finding suggests that manipulating strigolactone production could be a viable strategy for enhancing crop resilience against parasitic weeds .
Data Table: Biological Activity Comparison
Compound | Germination Stimulation (Concentration) | Mycorrhizal Activation (Concentration) | Specificity Notes |
---|---|---|---|
This compound | Effective at | Effective at | High sensitivity in Striga hermonthica |
Strigol | Effective at | Effective at | Broad spectrum activity across species |
Orobanche | Effective at | Not significantly active | Primarily responds to orobanchol-type SLs |
Properties
IUPAC Name |
(3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSREFIWULNDAB-YCUBLIQYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415113 | |
Record name | Sorgolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141262-39-7, 188970-36-7 | |
Record name | Sorgolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141262-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorgolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141262397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorgolactone, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188970367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorgolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SORGOLACTONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0IL7QT5MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SORGOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH6QJZ6G3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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